Cas no 90841-18-2 (2-Bromo-N-(2-chlorobenzyl)propanamide)

2-Bromo-N-(2-chlorobenzyl)propanamide is a brominated amide derivative featuring a 2-chlorobenzyl substituent, commonly utilized in organic synthesis and pharmaceutical research. Its key structural attributes include a reactive bromoalkyl group and a chlorinated aromatic moiety, making it a versatile intermediate for nucleophilic substitution reactions and cross-coupling methodologies. The compound’s stability under controlled conditions and well-defined reactivity profile enhance its utility in constructing complex molecular frameworks. It is particularly valuable in medicinal chemistry for the development of bioactive molecules, owing to its ability to introduce both halogen and amide functionalities. Proper handling and storage are recommended due to its sensitivity to moisture and light.
2-Bromo-N-(2-chlorobenzyl)propanamide structure
90841-18-2 structure
Product Name:2-Bromo-N-(2-chlorobenzyl)propanamide
CAS No:90841-18-2
MF:C10H11BrClNO
MW:276.55744099617
MDL:MFCD15205279
CID:5094976
Update Time:2026-03-02

2-Bromo-N-(2-chlorobenzyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-N-(2-chlorobenzyl)propanamide
    • 2-BROMO-N-[(2-CHLOROPHENYL)METHYL]PROPANAMIDE
    • MDL: MFCD15205279
    • Inchi: 1S/C10H11BrClNO/c1-7(11)10(14)13-6-8-4-2-3-5-9(8)12/h2-5,7H,6H2,1H3,(H,13,14)
    • InChI Key: PAYJCKFNXISWOI-UHFFFAOYSA-N
    • SMILES: BrC(C)C(NCC1C=CC=CC=1Cl)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 201
  • XLogP3: 2.9
  • Topological Polar Surface Area: 29.1

2-Bromo-N-(2-chlorobenzyl)propanamide Pricemore >>

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